

Introduction: The Dawn of Vaulted Biaryl Ligands

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Compound of Interest

Compound Name: (S)-Vapol

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In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of stereocontrol. For many years, atropisomeric biaryl ligands, most notably BINOL, have been workhorses in the field.^[1] However, the spatial arrangement of the chiral environment in BINOL is located away from the metallic active center.^[1] This observation sparked a simple yet profound idea: what if the bulky aromatic groups could be repositioned to create a more encapsulating and influential chiral pocket around the metal? This conceptual shift led to the development of a new class of "vaulted biaryl" ligands, with VAPOL (Vaulted Biphenanthrol) emerging as a prominent member.^[1]

VAPOL, and its close relative VANOL (Vaulted Binaphthol), are distinguished by their annulated benzene rings that curve around the catalytic active site, creating a deep and well-defined chiral pocket.^[1] This structural feature has proven to be highly effective in a variety of asymmetric transformations, establishing VAPOL as a privileged ligand in the chemist's toolbox. This guide will delve into the discovery, synthesis, structural characteristics, and catalytic applications of VAPOL ligands, providing a comprehensive resource for researchers in organic synthesis and drug development.

The Genesis of VAPOL: From Concept to Synthesis

The intellectual genesis of VAPOL arose from a critical analysis of the widely used BINOL ligand. The Wulff research group envisioned a ligand where the annulated benzene rings were moved from the "back" to the "front," thereby creating a more sterically demanding environment in the immediate vicinity of the metal center.^[1] This led to the design of VANOL and

subsequently VAPOL, with the latter possessing an even deeper chiral pocket due to an additional set of benzene rings.[1]

The initial synthesis of VAPOL involved the benzannulation of a Fischer carbene complex.[1][2] While successful in providing the target molecule, this method was not ideal for large-scale production. A more practical and scalable approach was later developed, centered around a cycloaddition/electrocyclization cascade (CAEC).[2][3] This improved synthesis is not only efficient but also amenable to gram-scale preparation with minimal need for chromatographic purification.[3]

A key step in the scalable synthesis is the oxidative coupling of a phenanthrol precursor, which can be achieved simply by heating in the presence of air.[1] The resulting racemic VAPOL can then be resolved to obtain the enantiomerically pure ligands. The classical resolution method involves the formation of diastereomeric salts from the cyclic phosphonic acid of VAPOL with a chiral amine, such as (-)-cinchonidine.[1] A deracemization procedure using a copper (II) salt and (-)-sparteine has also been developed as an alternative to classical resolution.[1][2]

Core Structural Features of VAPOL

The defining characteristic of VAPOL is its "vaulted" structure, which gives rise to a number of unique properties. X-ray crystallographic studies have revealed that VAPOL, along with VANOL and its isomer iso-VAPOL, adopts a cisoid conformation in the solid state, with the dihedral angle between the two aryl groups being less than 90°.[2][4] This is in stark contrast to BINOL, which typically exists in a transoid conformation with a dihedral angle greater than 90°.[2][4]

Another significant difference is the absence of intermolecular hydrogen bonding in the solid-state packing of VAPOL.[2][4] BINOL, on the other hand, is known to form networks of intermolecular hydrogen bonds. This structural divergence has important implications for the solubility and catalytic behavior of these ligands. The crystal structure of racemic VAPOL has been found to be significantly more stable than its enantiomerically pure forms, with the melting point of the racemate being 86°C higher than that of **(S)-VAPOL**.[5]

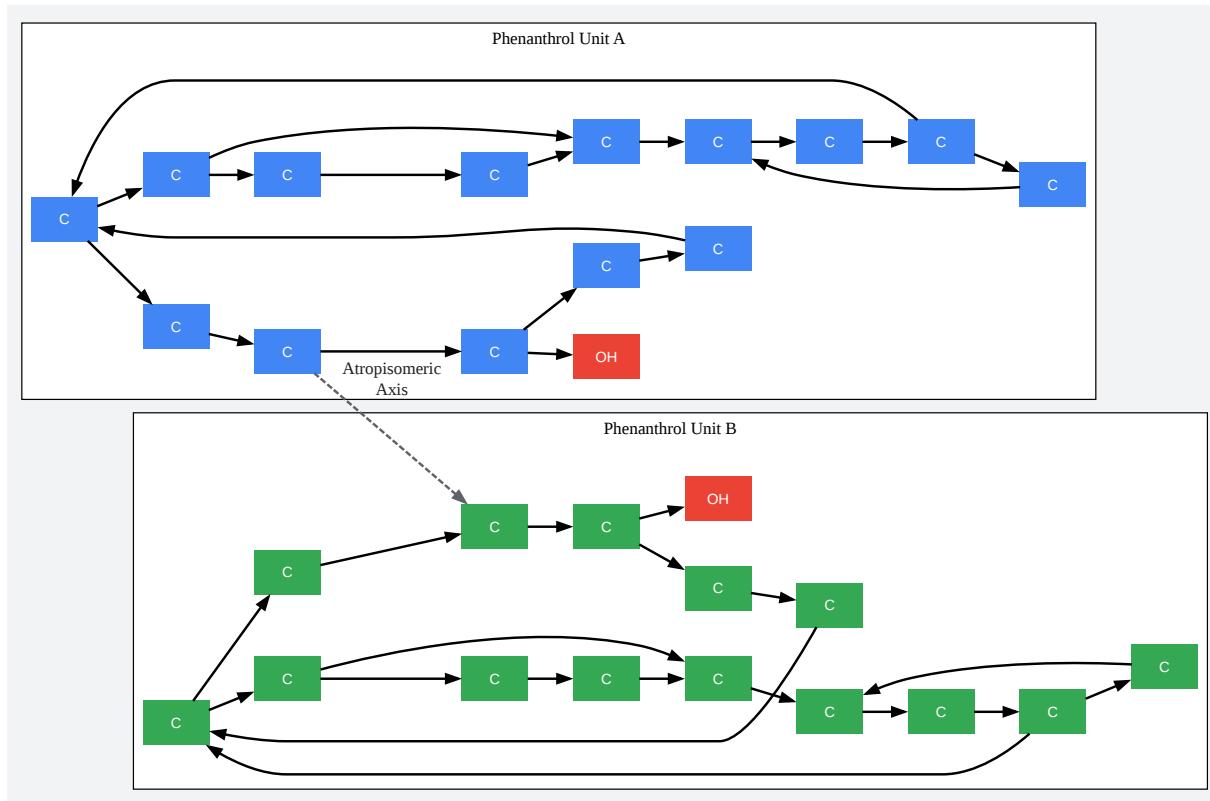
VAPOL in Action: Asymmetric Catalysis

VAPOL ligands have demonstrated their utility in a wide array of asymmetric catalytic reactions. When complexed with various metals, such as aluminum, zirconium, and boron, they form highly effective catalysts for reactions including:

- Diels-Alder reactions[6][7]
- Aziridination of imines[8][9]
- Imino-aldol reactions[8]
- Baeyer-Villiger oxidations[8]
- Direct asymmetric aminoallylation of aldehydes[8]

A particularly well-studied application is the catalytic asymmetric aziridination of imines with ethyl diazoacetate. For this transformation, a highly effective catalyst is generated from VAPOL and triphenylborate, B(OPh)₃.[2] Mechanistic investigations have revealed that the active catalyst is not a simple Lewis acid, but rather a boroxinate-based Brønsted acid.[9][10] This chiral polyborate species is assembled *in situ* and its structure can be modulated by the addition of different alcohols or phenols, allowing for fine-tuning of the catalyst's electronic and steric properties.[10]

Molecular Structure of VAPOL



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Caption: Simplified 2D representation of the VAPOL ligand structure.

Experimental Protocols

Synthesis of Racemic VAPOL via Cycloaddition/Electrocyclization Cascade

This protocol is adapted from scalable syntheses described in the literature.[\[2\]](#)[\[3\]](#)

- Preparation of the Phenanthrol Monomer: The synthesis begins with the preparation of 2-phenyl-4-phenanthrol. This is achieved through a cycloaddition/electrocyclization cascade (CAEC) reaction. In a typical procedure, the acid chloride derived from 2-naphthyl acetic acid is thermolyzed in the presence of phenylacetylene.[\[2\]](#) The resulting cascade reaction affords the 2-phenyl-4-phenanthrol monomer.

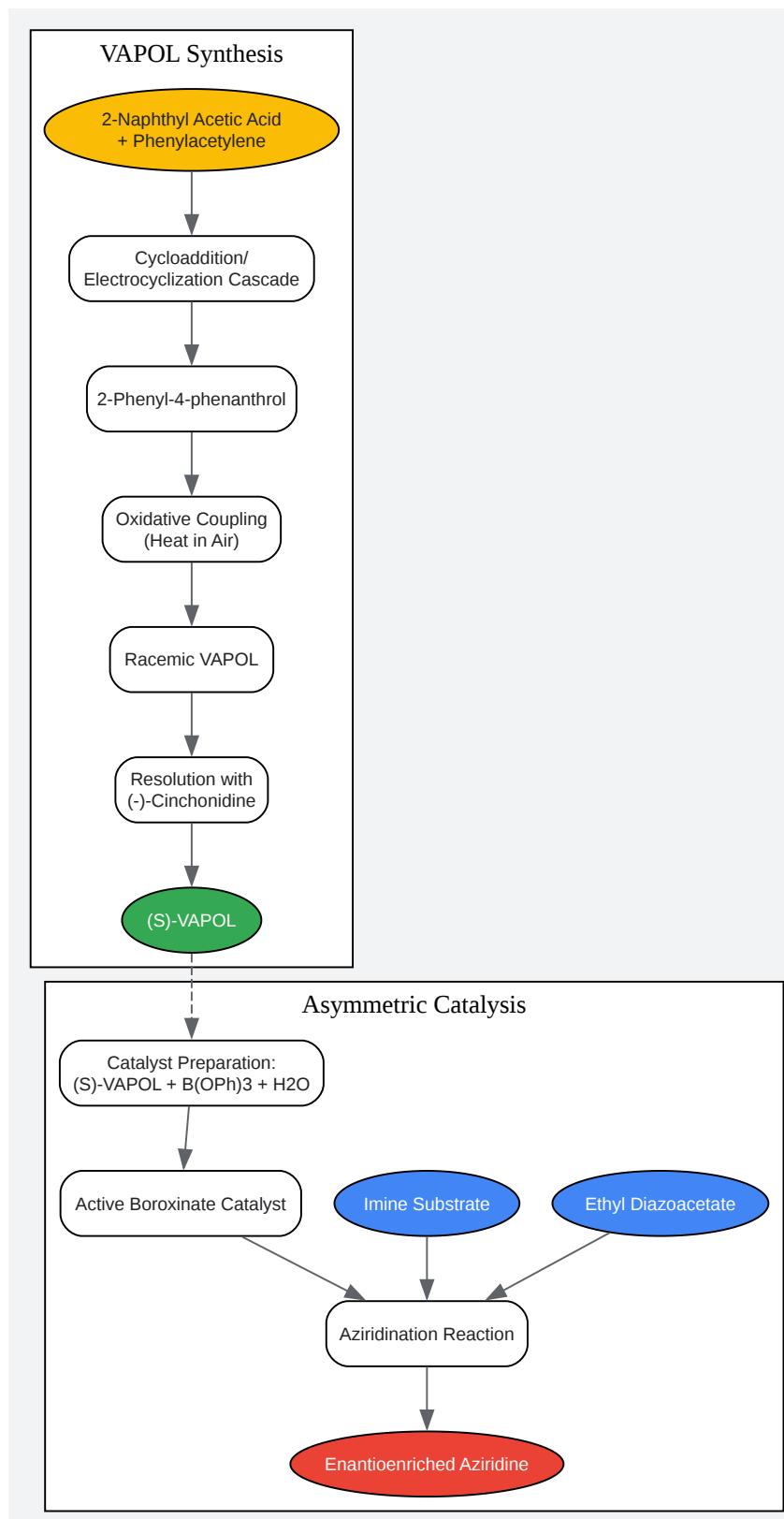
- Oxidative Coupling: The 2-phenyl-4-phenanthrol monomer is then subjected to oxidative coupling to form the biphenanthrol backbone of VAPOL. This can be accomplished by heating the monomer in a high-boiling solvent, such as diphenyl ether, exposed to air. For larger scale preparations, a thin layer of the monomer can be baked in an oven.[1]
- Purification: The crude racemic VAPOL can be purified by crystallization from an appropriate solvent system, such as toluene/hexanes, to yield the desired product.

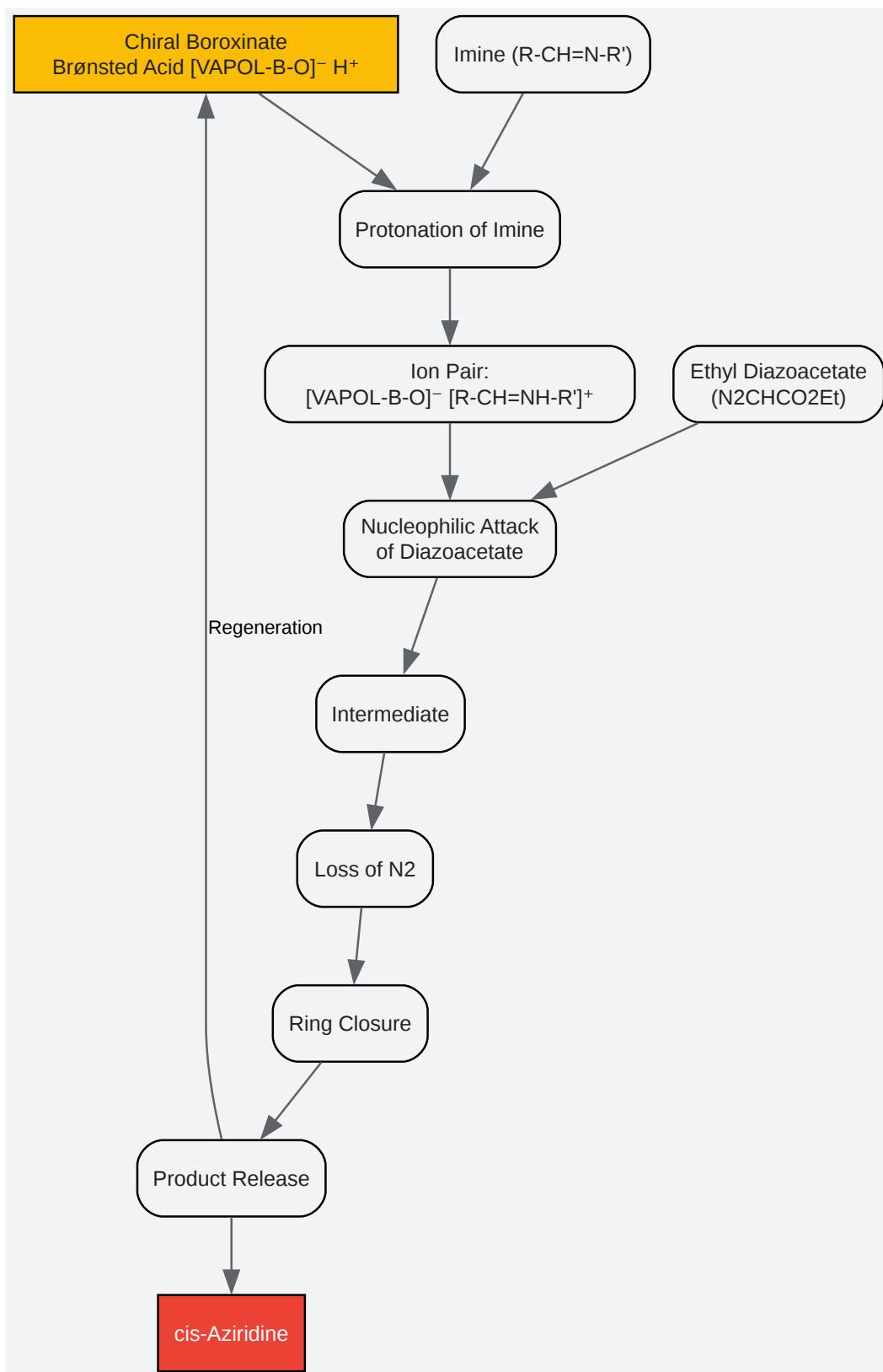
Asymmetric Aziridination of an Imine using a VAPOL-Boroxinate Catalyst

This protocol is a general representation of the catalytic asymmetric aziridination reaction.[8][9]

- Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the (R)-VAPOL ligand (1 equivalent) is dissolved in an anhydrous solvent like toluene. To this solution, triphenylborate ($B(OPh)_3$, 4 equivalents) and water (1 equivalent) are added.[2] The mixture is heated (e.g., to 80°C) for a period of time (e.g., 1 hour) to facilitate the formation of the boroxinate precursor. The volatile components are then removed under vacuum.
- Reaction Assembly: The imine substrate (20 equivalents) is added to the flask containing the catalyst precursor to assemble the active boroxinate catalyst.
- Aziridination: Ethyl diazoacetate (24 equivalents) is then added to initiate the aziridination reaction. The reaction is stirred at the appropriate temperature until completion, as monitored by techniques like TLC or GC.
- Work-up and Purification: Upon completion, the reaction is quenched and worked up using standard procedures. The aziridine product is then purified by column chromatography to yield the enantiomerically enriched product.

Workflow for VAPOL Synthesis and Application



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